methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 955873-17-3
Cat. No.: VC5267616
Molecular Formula: C24H24N4O4
Molecular Weight: 432.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955873-17-3 |
|---|---|
| Molecular Formula | C24H24N4O4 |
| Molecular Weight | 432.48 |
| IUPAC Name | methyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C24H24N4O4/c1-4-32-18-12-10-16(11-13-18)21-19(14-28(27-21)17-8-6-5-7-9-17)22-20(23(29)31-3)15(2)25-24(30)26-22/h5-14,22H,4H2,1-3H3,(H2,25,26,30) |
| Standard InChI Key | UXDQAJFPWHPTSW-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydropyrimidine ring fused to a pyrazole group, with substituents including a 4-ethoxyphenyl moiety, a phenyl group, and a methyl ester. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) contributes to aromatic stability and hydrogen-bonding capacity, while the tetrahydropyrimidine core introduces conformational flexibility and hydrogen-bond donor/acceptor sites.
Table 1: Key Molecular Properties
The ethoxy group at the para position of the phenyl ring enhances lipophilicity (), favoring membrane permeability and bioavailability . Comparative studies with its methoxy-substituted analog (CAS 313362-27-5) reveal that the ethoxy group marginally increases steric bulk but preserves similar electronic profiles .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Pyrazole Formation: Condensation of 4-ethoxyphenylhydrazine with a β-keto ester yields the pyrazole core.
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Tetrahydropyrimidine Construction: The Biginelli reaction—a one-pot cyclocondensation of urea, ethyl acetoacetate, and an aldehyde—assembles the tetrahydropyrimidine ring.
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Esterification: Methylation of the carboxylate group completes the synthesis.
Key Reaction Conditions:
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Solvents: Ethanol, dimethylformamide (DMF)
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Catalysts: HCl, p-toluenesulfonic acid
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Temperature: 80–100°C for cyclocondensation
Yield optimization remains challenging due to steric hindrance from the ethoxyphenyl group, with reported yields averaging 45–55%.
Biological Activities and Mechanisms
Anti-Inflammatory Properties
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine models, it reduced paw edema by 62% at 50 mg/kg, comparable to diclofenac.
Table 2: Biological Activity Profile
| Target | Activity | Model System |
|---|---|---|
| COX-2 | Inhibition () | Enzyme assay |
| 5-LOX | Inhibition () | Enzyme assay |
| MCF-7 Cells | Cell viability assay |
Chemical Reactivity and Derivative Synthesis
Oxidation and Reduction
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Oxidation: The tetrahydropyrimidine ring undergoes dehydrogenation to form a pyrimidine derivative under strong oxidizing conditions (e.g., ).
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Reduction: Catalytic hydrogenation () saturates the pyrazole ring, altering planarity and biological activity.
Nucleophilic Substitution
The methyl ester group is susceptible to hydrolysis, yielding the carboxylic acid derivative under basic conditions (e.g., NaOH/EtOH). This modification enhances water solubility but reduces cell permeability.
Applications and Future Directions
Therapeutic Development
The compound’s dual COX-2/5-LOX inhibition positions it as a candidate for treating inflammatory diseases (e.g., rheumatoid arthritis) with reduced gastrointestinal toxicity compared to NSAIDs. Structural analogs are being explored to improve potency and pharmacokinetics.
Material Science Applications
The conjugated π-system and hydrogen-bonding motifs suggest potential in organic electronics, though this remains underexplored.
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